2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with appropriate aldehydes or ketones. One common method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach is the sequential one-pot procedure that involves aminocarbonylation with 2-aminophenols followed by acid-mediated ring closure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, amine derivatives, and various functionalized oxazole compounds.
Scientific Research Applications
2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
7-(Trifluoromethyl)benzo[d]oxazole:
2-(Aminomethyl)-5-(trifluoromethyl)benzo[d]oxazole: Similar structure but with different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H7F3N2O |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
[7-(trifluoromethyl)-1,3-benzoxazol-2-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-2-1-3-6-8(5)15-7(4-13)14-6/h1-3H,4,13H2 |
InChI Key |
FYEIKKMERSPOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CN)C(F)(F)F |
Origin of Product |
United States |
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